n-Bromoacetamide
Overview
Description
N-Bromoacetamide (NBA) is a white to off-white powder . It has a linear formula of CH3CONHBr . It is also known by the synonym NBA . It is used in various processes, such as the bromohydrination of alkenes and the oxidation of alcohols .
Molecular Structure Analysis
NBA has a molecular formula of CH3CONHBr and a molecular weight of 137.96 . The percent composition is C 17.41%, H 2.92%, Br 57.92%, N 10.15%, O 11.60% .Chemical Reactions Analysis
NBA is distinguished by its ability to easily bring about bromine addition reactions to alkene double bonds . NBA is better suited than NBS or DBDMH in cases where addition products, rather than substitution products, need to be obtained preferentially . When implemented properly, NBA can greatly lower the difficulty of certain reactions .Physical And Chemical Properties Analysis
NBA is a white powder that is soluble in water and THF, but has poor solubility in hexane and ethers . It is sensitive to light, moisture, and heat, and decomposes rapidly at elevated temperatures, in the presence of moisture and light .Scientific Research Applications
Neurophysiology
Application: Modulation of Ion Channel Activity NBA has been utilized to study the behavior of single sodium channel currents in excised patches of rat myotube membrane . It irreversibly removes sodium channel inactivation, providing insights into the kinetics of sodium channel activation and the role of inactivation in channel behavior.
Biochemistry
Application: Protein Ubiquitination Studies In biochemistry, NBA is used in the chemical synthesis of ubiquitinated proteins. This is crucial for understanding the ubiquitination process, which regulates many cellular processes in eukaryotes .
Pharmacology
Application: Pharmacological Modulation of Potassium Channels NBA reveals novel pharmacological properties of transient potassium currents in central neurons. It is used to remove fast inactivation of sodium currents and transient potassium currents, aiding in the study of neuronal behavior .
Environmental Science
Application: Ecotoxicology Studies NBA, as a nitrogenous disinfection by-product, has been studied for its developmental toxicity in zebrafish embryos. This research is significant for understanding the impact of such compounds on aquatic life and hormone homeostasis .
Industrial Processes
Application: Oxidation of Organic Compounds NBA is involved in the oxidation process for converting organic compounds into environmentally friendly or less harmful substances. This is particularly relevant in the treatment of industrial effluents .
Analytical Chemistry
Application: Synthesis of Brominated Compounds In analytical chemistry, NBA is used for the synthesis of brominated compounds, which are important intermediates in various chemical analyses and synthetic processes .
Organic Chemistry
Application: Bromofunctionalization of Alkenes NBA is employed in the bromofunctionalization of alkenes, a key reaction in organic synthesis that adds bromine across the double bond of alkenes, aiding in the synthesis of complex organic molecules .
Medical Research
Application: Study of Chemical Modifiers NBA is used to study the effects of chemical modifiers on ion channels in neurons. This research can lead to the development of new treatments for neurological disorders by understanding how these channels are regulated .
Mechanism of Action
Target of Action
n-Bromoacetamide (NBA) primarily targets alkenes . It is an effective reagent for the bromohydration and bromofluorination of alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in many chemical reactions, particularly in the field of organic synthesis.
Mode of Action
NBA interacts with its targets (alkenes) through a process known as bromination . The stoichiometry of the reaction is: olefin + 2 NBA + adduct + acetamide . The process appears to occur in two stages, viz., a free radical reaction of NBA with itself to form N,N-dibromoacetamide (NDBA), followed by ionic addition of NDBA to the double bond .
Biochemical Pathways
The biochemical pathways affected by NBA primarily involve the bromination of alkenes . This process can lead to the formation of various compounds, including bromoacetates and 1,2-bromofluorides . These compounds can then participate in further reactions, leading to the synthesis of various other compounds, including fluorinated steroids, fluorinated amino acids, and other fluorine analogs of biologically important molecules .
Pharmacokinetics
It’s known that nba is a stable compound that exhibits solubility in various solvents such as chcl3, h2o, and thf . This suggests that NBA could potentially be absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of NBA’s action primarily involve the modification of alkenes through bromination . This can lead to the formation of various brominated compounds, which can have different properties and uses depending on their structure. For instance, the reaction of NBA with olefins leads to the formation of 2-bromo-N-bromoacetimidates , a new class of compounds.
Action Environment
The action of NBA can be influenced by various environmental factors. For instance, the reaction conditions can be modified to yield different products . Conducting the reaction in acetic acid can lead to the formation of bromoacetates, while employing anhydrous HF (hydrofluoric acid) in ether allows for the synthesis of 1,2-bromofluorides . Therefore, the action, efficacy, and stability of NBA can be significantly influenced by the reaction environment.
Safety and Hazards
NBA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is sensitive to light, moisture, and heat, and decomposes rapidly at elevated temperatures, in the presence of moisture and light .
Future Directions
Several important advances in enantioselective bromofunctionalization of alkenes using NBA have been reported . This includes the use of NBA in expanding the scope of diastereoselective bromofunctionalization of alkenes . Examples include bromine initiated cyclic ether cascades and novel multicomponent reactions (MCRs) .
properties
IUPAC Name |
N-bromoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrNO/c1-2(5)4-3/h1H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTQNRFWXBXZQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrNO | |
Record name | N-BROMOACETAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19886 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024633 | |
Record name | N-Bromoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-bromoacetamide is a white powder. (NTP, 1992) | |
Record name | N-BROMOACETAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19886 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
Record name | N-BROMOACETAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19886 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS RN |
79-15-2 | |
Record name | N-BROMOACETAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19886 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-Bromoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Bromoacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Bromoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-bromoacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BROMOACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AQ6MWH7ZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
226 °F (NTP, 1992) | |
Record name | N-BROMOACETAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19886 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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